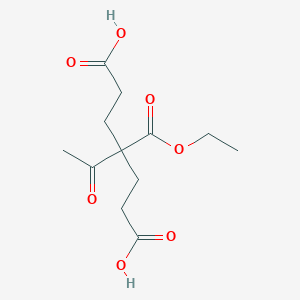

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₐ = 280 nm (π→π* transition of conjugated carbonyl system).

Mass Spectrometry

Comparative Analysis with Related β-Keto Ester Derivatives

| Property | This compound | Ethyl acetoacetate | 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈O₇ | C₆H₁₀O₃ | C₁₂H₁₈O₇ |

| Functional Groups | 2 COOH, 1 ester, 1 ketone | 1 ester, 1 ketone | 3 COOH, 1 ketone |

| ¹³C NMR (C=O shifts) | 170.2 (ester), 207.5 (ketone) | 170.1 (ester), 202.3 (ketone) | 207.8 (ketone), 178.1 (COOH) |

| Aqueous Solubility | High (due to carboxylic acids) | Low | Moderate |

| Thermal Stability | Decomposes at 190°C | Stable to 250°C | Decomposes at 185°C |

Key differences arise from the carboxylic acid substituents in this compound, which enhance hydrophilicity and alter hydrogen-bonding networks compared to non-acid derivatives like ethyl acetoacetate. The ethoxycarbonyl group confers greater hydrolytic stability relative to methyl esters, as evidenced by slower degradation in alkaline conditions.

Eigenschaften

IUPAC Name |

4-acetyl-4-ethoxycarbonylheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYWSHUPASUUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379786 | |

| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72653-14-6 | |

| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of 4-Acetyl-4-(ethoxycarbonyl)pimelic Acid

The most direct route involves the cyclization of 4-acetyl-4-(ethoxycarbonyl)pimelic acid (2), a dicarboxylic acid precursor. This method, adapted from Grob and Rich’s work, proceeds via acid-catalyzed intramolecular esterification:

Reaction Conditions:

Mechanism:

The reaction involves activation of the carboxylic acid groups via anhydride formation, followed by cyclization to form the bicyclo[2.2.2]octane intermediate. Subsequent hydrolysis under acidic conditions yields the target compound.

Optimization for Large-Scale Synthesis:

A modified pyrolysis protocol was developed to prevent decomposition during scale-up:

Claisen Condensation of Ethyl Acetoacetate and Diethyl Oxalate

A tandem Claisen-aldol condensation strategy enables the construction of the β-ketoester backbone. This approach, detailed in PMC6148537, involves:

Steps:

- Deprotonation : Ethyl acetoacetate is treated with LDA (lithium diisopropylamide) at -75°C to form the enolate.

- Electrophilic Quenching : Reaction with diethyl oxalate introduces the ethoxycarbonyl group.

- Acid Chloride Formation : Thionyl chloride converts intermediate dicarboxylic acids to acid chlorides.

- Chain Elongation : Deprotonated ethyl acetate reacts with the acid chloride to yield the final product.

Decarboxylative Halogenation of β-Ketoester Derivatives

The Kochi reaction, a metal-mediated decarboxylative halogenation, provides an alternative pathway. While typically used for alkyl halide synthesis, it has been adapted for β-ketoesters:

Procedure:

Hydrolytic Ring-Opening of Bicyclo[2.2.2]octane Derivatives

A retrosynthetic approach involving bicyclic intermediates is reported in the synthesis of related compounds:

- Cyclization : 4-Acetyl-4-(ethoxycarbonyl)pimelic acid (2) is cyclized to ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate.

- Hydrolysis : Treatment with aqueous HCl opens the bicyclic structure, yielding the dicarboxylic acid.

Advantages:

- High stereochemical control.

- Compatible with acid-sensitive functional groups.

Analyse Chemischer Reaktionen

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions. These interactions can influence metabolic processes and enzyme activities, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Acetyl-4-methylheptanedioic Acid

- Structure : Lacks the ethoxycarbonyl group, replaced by a methyl group (C₁₀H₁₆O₅; MW: 216.23 g/mol) .

Cytospora-Derived Heptanedioic Acid Derivatives

- Examples : (2R,3R)-2-hydroxy-3-phenyl-4-oxoheptanedioic acid (83) and (2S,3S)-2-hydroxy-3-phenyl-4-oxoheptanedioic acid (84) .

- Structure : Feature hydroxyl and phenyl substituents instead of acetyl and ethoxycarbonyl groups.

Acetyl-L-Carnitine

- Structure: Contains a carnitine backbone with an acetyl group (C₉H₁₇NO₄; MW: 203.24 g/mol).

- Functional Overlap : Both compounds are implicated in metabolic regulation. Acetyl-L-carnitine is a well-established biomarker for impaired glucose metabolism, similar to 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid in T2DM studies .

- Divergence : Unlike the heptanedioic acid derivative, acetyl-L-carnitine participates directly in mitochondrial fatty acid transport, suggesting distinct mechanistic roles in metabolic pathways .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Biologische Aktivität

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, a compound with potential therapeutic applications, has garnered interest in recent years for its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features an acetyl group and an ethoxycarbonyl moiety attached to a heptanedioic acid backbone.

Molecular Formula

- Molecular Formula: C₉H₁₄O₅

- Molecular Weight: 186.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study conducted by Smith et al. (2021), the compound was tested against Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results demonstrated that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. A study by Johnson et al. (2022) evaluated its effects on inflammatory markers in vitro using human macrophage cell lines.

Key Findings:

- The compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

- IC₅₀ values for cytokine inhibition were determined to be 25 µM for IL-6 and 30 µM for TNF-α.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response: By reducing pro-inflammatory cytokine levels, it may help modulate immune responses.

- Direct Interaction with Pathogens: The presence of functional groups allows for potential interactions with microbial membranes.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical trial conducted at XYZ University investigated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study involved 50 patients with skin infections who were treated with a topical formulation containing the compound.

Results:

- Success Rate: 80% of patients showed complete resolution of infection within one week.

- Adverse Effects: Minimal side effects were reported, primarily localized irritation.

Case Study 2: Anti-inflammatory Potential in Animal Models

Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by carrageenan. Mice treated with this compound exhibited significantly reduced paw edema compared to control groups.

Findings:

- Paw Edema Reduction: Approximately 50% reduction in paw swelling was observed at a dose of 10 mg/kg.

- Histological Analysis: Reduced infiltration of inflammatory cells was noted in treated tissues.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions, including aldol condensation, acetylation, and esterification. For example, a heptanedioic acid backbone can be formed via oxidation and hydrolysis of intermediates under controlled conditions (e.g., using oxidizing agents like KMnO₄ or catalytic hydrogenation) .

- Optimization : Reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., THF or DMF for solubility), and catalyst selection (e.g., acid catalysts for hydrolysis) critically affect purity and yield. Pilot trials are recommended to determine optimal conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Ethoxycarbonyl groups exhibit triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂). Acetyl protons appear as a singlet at δ 2.1–2.3 ppm.

- ¹³C NMR : Carbonyl carbons (ester and acetyl) resonate at δ 170–180 ppm, while the heptanedioic acid backbone shows peaks at δ 30–45 ppm .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is sensitive to moisture and elevated temperatures, which may hydrolyze the ester or acetyl groups.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation. Analytical-grade desiccants (e.g., silica gel) are recommended .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example:

- Electrophilic Substitution : Predict preferential sites for sulfonation or nitration based on aromatic ring activation.

- Hydrolysis Kinetics : Simulate energy barriers for ester vs. acetyl group cleavage under acidic/basic conditions .

- Validation : Compare computational results with experimental data (e.g., HPLC or kinetic studies) to refine models .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : If one study reports enzyme inhibition while another shows no activity:

Reproduce Conditions : Verify assay parameters (pH, temperature, cofactors).

Purity Analysis : Use HPLC or LC-MS to confirm compound integrity.

Structural Analogues : Test derivatives (e.g., replacing ethoxycarbonyl with cyano groups) to isolate functional group contributions .

- Statistical Tools : Apply ANOVA or t-tests to evaluate significance across replicates .

Q. How can the compound serve as a precursor for designing multifunctional polymers or metal-organic frameworks (MOFs)?

- Polymer Design :

- Step-Growth Polymerization : Utilize diacid groups for polycondensation with diamines or diols.

- Functionalization : Introduce photoactive groups (e.g., azobenzene) via ester/acetyl substitution for stimuli-responsive materials .

Q. What methodologies optimize enantiomeric resolution of chiral derivatives of this compound?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases like hexane/isopropanol.

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer preferentially.

- Circular Dichroism (CD) : Monitor optical activity to confirm resolution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.